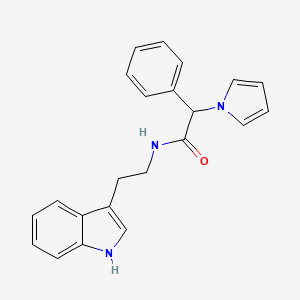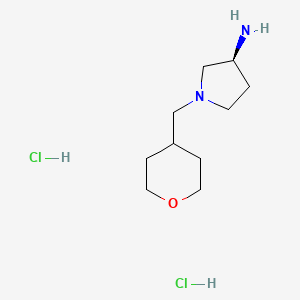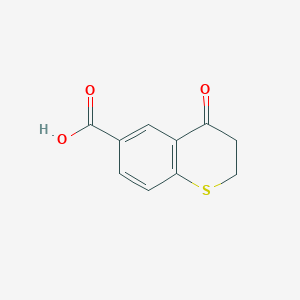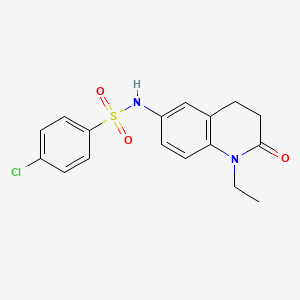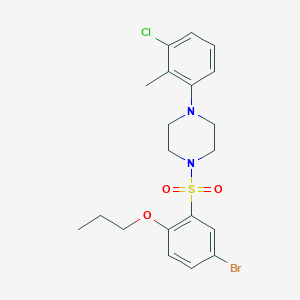
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as BPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPP is a piperazine derivative that has been found to have potential therapeutic properties, particularly in the treatment of neurological disorders. In
Applications De Recherche Scientifique
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and movement. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Mécanisme D'action
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine exerts its therapeutic effects by binding to dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of neurotransmitter release and neuronal activity. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its mood-enhancing and anti-psychotic effects. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the regulation of neuronal activity. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have a protective effect on dopaminergic neurons, which are involved in the regulation of movement and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, its neuroprotective and anti-inflammatory properties, and its potential for the treatment of neurological disorders. However, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine also has some limitations, including its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic properties in the treatment of other neurological disorders, and the investigation of its safety and efficacy in humans. Other future directions may include the development of novel derivatives of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine with improved pharmacological properties and the identification of new targets for 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine in the brain.
Conclusion:
In conclusion, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is a piperazine derivative that has been extensively studied for its potential therapeutic properties in the treatment of neurological disorders. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and movement. 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Further research is needed to determine the safety and efficacy of 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine in humans and to explore its potential therapeutic properties in the treatment of other neurological disorders.
Méthodes De Synthèse
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 5-bromo-2-propoxybenzenesulfonyl chloride with 3-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, which is then purified and subjected to further reactions to produce the final product, 1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine.
Propriétés
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrClN2O3S/c1-3-13-27-19-8-7-16(21)14-20(19)28(25,26)24-11-9-23(10-12-24)18-6-4-5-17(22)15(18)2/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLBCSYDKHZGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)
![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)
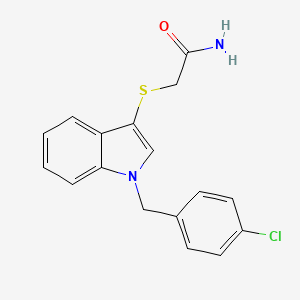
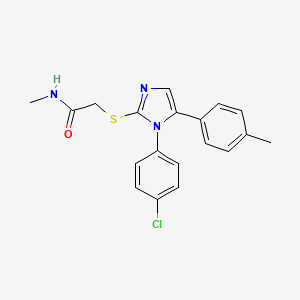
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

